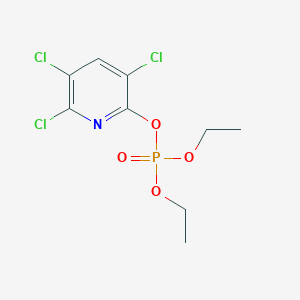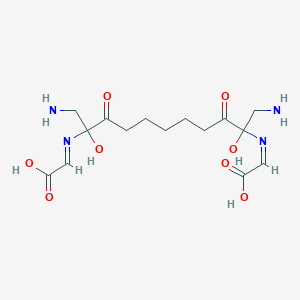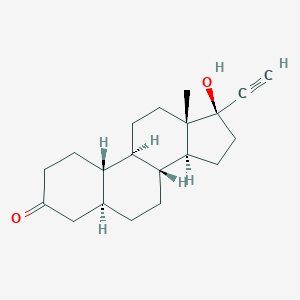
氯化乐果氧
描述
氯吡硫磷氧化物: 是一种强效的有机磷化合物,是氯吡硫磷的活性代谢物。它以其抑制乙酰胆碱酯酶的能力而闻名,乙酰胆碱酯酶是一种对神经功能至关重要的酶。 这种抑制导致乙酰胆碱的积累,引起持续的神经信号传递,这对昆虫和其他生物体有毒 .
科学研究应用
化学: 氯吡硫磷氧化物被用作模型化合物来研究有机磷毒性的机制和解毒剂的开发。 它也用于合成其他有机磷衍生物 .
生物学: 在生物学研究中,氯吡硫磷氧化物用于研究乙酰胆碱酯酶抑制对神经功能和发育的影响。 它作为一种工具来研究参与神经毒性的生化途径 .
医学: 氯吡硫磷氧化物用于医学研究,以开发治疗有机磷中毒的方法。 它有助于了解解毒剂(如阿托品和解磷定)的药代动力学和药效学 .
工业: 在工业领域,氯吡硫磷氧化物用于农药和杀虫剂的配制。 它强大的乙酰胆碱酯酶抑制特性使其对多种害虫有效 .
作用机制
氯吡硫磷氧化物通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解突触间隙中乙酰胆碱的酶。抑制通过酶活性位点丝氨酸羟基的磷酸化而发生。 这导致乙酰胆碱的积累,引起神经元的持续刺激,可能导致神经毒性 .
生化分析
Biochemical Properties
Chlorpyrifos Oxon is known to inhibit acetylcholinesterase activity . This interaction with the enzyme acetylcholinesterase is a key aspect of its biochemical role .
Cellular Effects
The effects of Chlorpyrifos Oxon on cells are primarily due to its inhibitory effect on acetylcholinesterase, an enzyme crucial for nerve function . This inhibition can disrupt normal cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Chlorpyrifos Oxon exerts its effects through binding interactions with acetylcholinesterase, leading to the inhibition of this enzyme . This can result in changes in gene expression and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpyrifos Oxon have been observed to change over time . It undergoes hydrolysis, resulting in the formation of diethylphosphate and 3,5,6-trichloro-2-pyridinol . These degradation products have been monitored using high-performance liquid chromatography methods with tandem mass spectrometry detection .
Metabolic Pathways
Chlorpyrifos Oxon is involved in metabolic pathways where it is hydrolyzed to form diethylphosphate and 3,5,6-trichloro-2-pyridinol . The exact enzymes or cofactors it interacts with in these pathways are not specified in the available literature .
准备方法
合成路线和反应条件: 氯吡硫磷氧化物通常通过氯吡硫磷的氧化合成。该过程涉及在受控条件下使用过氧化氢或次氯酸钠等氧化剂。 反应在二氯甲烷等有机溶剂中进行,温度范围为 0-25°C .
工业生产方法: 氯吡硫磷氧化物的工业生产遵循类似的合成路线,但规模更大。 该过程针对更高产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,如色谱法,以确保去除杂质 .
化学反应分析
反应类型: 氯吡硫磷氧化物经历几种类型的化学反应,包括:
氧化: 氯吡硫磷转化为氯吡硫磷氧化物。
水解: 氯吡硫磷氧化物在水存在下分解,形成 3,5,6-三氯-2-吡啶醇和磷酸二乙酯。
常用试剂和条件:
氧化剂: 过氧化氢,次氯酸钠。
溶剂: 二氯甲烷,水。
主要产品:
3,5,6-三氯-2-吡啶醇: 一个主要的加水分解产物。
磷酸二乙酯: 另一个加水分解产物.
相似化合物的比较
类似化合物:
对硫磷: 另一种有机磷农药,具有类似的乙酰胆碱酯酶抑制特性。
马拉硫磷: 一种毒性较低的有机磷,用于农业和住宅害虫防治。
敌百虫: 一种用于农业和园艺的有机磷杀虫剂.
独特性: 氯吡硫磷氧化物因其作为乙酰胆碱酯酶抑制剂的高效性和其诱导微管蛋白亚基之间交联的能力而独一无二,从而破坏微管功能。 这种双重作用机制使其成为研究神经毒性和细胞骨架动力学的宝贵化合物 .
如果您有任何其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMOUPHCTWPNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038666 | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5598-15-2 | |
| Record name | Chlorpyrifos oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropyrifos oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPYRIFOS OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RC6H1MPX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorpyrifos Oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate), the active metabolite of the insecticide Chlorpyrifos, exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE) [, , , ]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and causing overstimulation of cholinergic receptors. This overstimulation manifests as acute cholinergic toxicity, characterized by symptoms like tremors, seizures, respiratory distress, and even death [, ].
ANone: While the provided research articles do not delve into detailed spectroscopic data, we can provide the basic information:
A: Chlorpyrifos Oxon itself does not exhibit catalytic properties. It acts as an irreversible inhibitor of enzymes like AChE and potentially other serine hydrolases [, , , , ]. Its primary application, stemming from its potent AChE inhibition, has been as an insecticide [, , ].
ANone: The provided research articles do not delve into computational chemistry or QSAR modeling of Chlorpyrifos Oxon.
A: As mentioned earlier, Chlorpyrifos Oxon is unstable in aqueous solutions, undergoing rapid hydrolysis to TCP []. Its formulation as an insecticide generally involves the parent compound, Chlorpyrifos, which is then metabolically activated to the more potent oxon form in vivo [, , ].
ANone: The provided research focuses on the toxicological and biochemical aspects of Chlorpyrifos Oxon. For detailed SHE regulations, you should consult relevant regulatory agencies and guidelines.
ANone: While the provided research does not present a complete PK/PD profile, it reveals crucial information:
- Absorption: Chlorpyrifos, the precursor to Chlorpyrifos Oxon, can be absorbed through various routes, including dermal, inhalation, and oral exposure [].
- Distribution: Following absorption, both Chlorpyrifos and its oxon metabolite can distribute to various tissues, including the brain [, ].
- Metabolism: Chlorpyrifos is metabolized to the more potent Chlorpyrifos Oxon by cytochrome P450 enzymes [, , , ].
- Excretion: Both Chlorpyrifos and its metabolites are primarily eliminated via urine [].
- Pharmacodynamics: The primary mechanism of action is irreversible AChE inhibition [, , , , ].
A: Research indicates that resistance to Chlorpyrifos and its oxon can develop, primarily through the increased expression of detoxification enzymes like carboxylesterases [, ]. One study found that the mosquito Culex pipiens, exhibiting resistance to organophosphates, displayed high levels of esterase B1 activity. This enzyme appears to sequester Chlorpyrifos Oxon, thereby reducing its interaction with AChE and conferring resistance [].
A: Chlorpyrifos Oxon is a highly toxic compound [, , ]. It exerts acute toxicity primarily through AChE inhibition [, , , , ]. Beyond acute effects, research suggests potential long-term consequences, including neurodevelopmental toxicity [, , ]. Animal studies show that exposure to Chlorpyrifos Oxon during critical developmental windows can lead to lasting behavioral and cognitive deficits [, , ].
ANone: The provided research does not focus on drug delivery or targeting strategies for Chlorpyrifos Oxon, as it is a toxic insecticide rather than a therapeutic agent.
A: One of the primary biomarkers of Chlorpyrifos Oxon exposure is the inhibition of AChE activity in blood and tissues [, , ]. Additionally, researchers have explored the detection of diethoxyphosphotyrosine adducts in proteins as a potential biomarker for chronic exposure [, , ].
ANone: Common analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify Chlorpyrifos Oxon and its metabolites in various matrices, including blood, tissues, and environmental samples [, , ].
- High-Performance Liquid Chromatography (HPLC): This method is also used to separate and quantify Chlorpyrifos Oxon and its metabolites [, , , ].
- Mass Spectrometry (MS): This technique is frequently coupled with separation methods like GC and HPLC to identify and quantify Chlorpyrifos Oxon adducts on proteins, providing insights into its mechanisms of toxicity [, , , ].
A: Chlorpyrifos Oxon, as a potent insecticide, raises significant environmental concerns []. It is toxic to a broad range of organisms, including birds, fish, and beneficial insects []. While its degradation in the environment is relatively rapid, it can persist for extended periods in certain conditions, leading to bioaccumulation and potential long-term ecological effects [].
A: Yes, research on Chlorpyrifos Oxon exemplifies cross-disciplinary collaboration. For instance, toxicological studies often utilize analytical chemistry techniques like GC-MS and HPLC to quantify exposure and identify biomarkers [, , ]. Furthermore, understanding the interactions of Chlorpyrifos Oxon with its molecular targets like AChE and muscarinic receptors requires expertise in biochemistry and molecular biology [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-](/img/structure/B128955.png)








